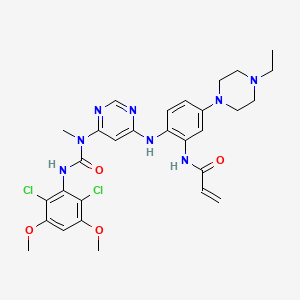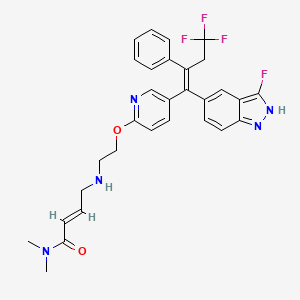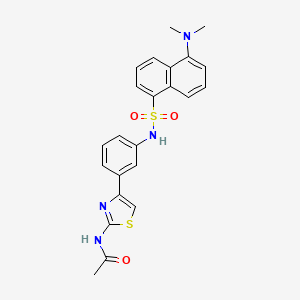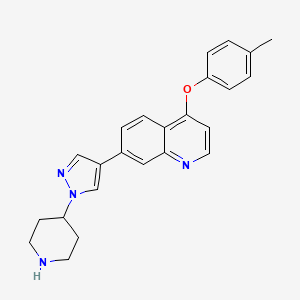
7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline (PQ) is a small molecule that has been investigated for its potential use in a variety of scientific research applications. PQ has been studied for its ability to interact with a variety of proteins and enzymes and has been found to have a range of biological activities.
Scientific Research Applications
Antimalarial Agent Development : Quinoline derivatives, similar to the compound , have been explored for their potential as antimalarial agents. One study synthesized a compound to investigate its antimalarial properties, indicating the relevance of quinoline derivatives in this field (Guo Qian-yi, 2011).
Antibacterial Activity : Various synthesized quinoline derivatives, including those similar to the specified compound, have demonstrated potential antibacterial activity. This suggests the compound's possible application in combating bacterial infections (R. S. Joshi, P. Mandhane, W. Khan, C. Gill, 2011).
Anticancer Activity : Research indicates that quinoline derivatives, including those structurally similar to the specified compound, have shown significant antiproliferative effects on various human cancer cell lines, suggesting their potential application in cancer research and treatment (S. Harishkumar, S. Nd, Santhosha Sm, 2018).
Pharmacological Applications : The structural scaffold of 7-chloro-4-(piperazin-1-yl)quinoline, a related compound, has shown diverse pharmacological profiles, including antiparasitic, anti-HIV, anticancer, and other activities, suggesting a wide range of potential applications for the compound (A. El-Azzouny, M. Aboul-Enein, Mohamed Farouk Hamissa, 2020).
Drug Discovery and Development : The synthesis and characterization of various quinoline derivatives, including those similar to the specified compound, contribute to the broader field of drug discovery and development, particularly in designing new pharmacologically active agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020).
properties
IUPAC Name |
4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLPCIBKVWFDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B607895.png)
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

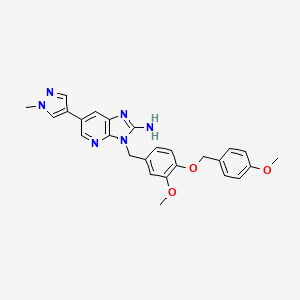
![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)
